molecular formula C19H20ClNO2 B5789412 N-(4-chloro-2-methylphenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide

N-(4-chloro-2-methylphenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide

カタログ番号 B5789412
分子量: 329.8 g/mol
InChIキー: UYHLOUBNYWCLFE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-chloro-2-methylphenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide, also known as TAK-220, is a small molecule antagonist of the chemokine receptor CCR3. Chemokines are small signaling proteins that regulate the migration and activation of immune cells. CCR3 is expressed on various immune cells, including eosinophils, basophils, and T cells, and plays a role in allergic and inflammatory diseases. TAK-220 has been studied for its potential therapeutic use in asthma, allergic rhinitis, and other inflammatory disorders.

作用機序

N-(4-chloro-2-methylphenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide is a selective antagonist of CCR3, which is expressed on various immune cells, including eosinophils, basophils, and T cells. CCR3 plays a role in allergic and inflammatory diseases by mediating the recruitment and activation of these immune cells. This compound binds to CCR3 and prevents the binding of its ligands, such as eotaxin and RANTES, thereby inhibiting the recruitment and activation of eosinophils and other immune cells.
Biochemical and Physiological Effects:
This compound has been shown to inhibit eosinophil recruitment and activation in animal models of allergic airway inflammation. In clinical studies, this compound has been shown to improve lung function and reduce asthma symptoms in patients with moderate to severe asthma. This compound has also been shown to reduce the number of eosinophils in the blood and sputum of patients with asthma. This compound has been studied for its potential use in other inflammatory disorders, such as atopic dermatitis and inflammatory bowel disease.

実験室実験の利点と制限

N-(4-chloro-2-methylphenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide is a selective antagonist of CCR3 and has been shown to inhibit eosinophil recruitment and activation in animal models of allergic airway inflammation. This compound has been studied extensively for its potential therapeutic use in asthma and allergic rhinitis. However, this compound has some limitations for lab experiments. This compound is a small molecule and may have limited bioavailability and stability in vivo. This compound may also have off-target effects on other chemokine receptors, which could complicate the interpretation of experimental results.

将来の方向性

There are several future directions for the study of N-(4-chloro-2-methylphenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide. First, further studies are needed to determine the optimal dosing and administration of this compound for the treatment of asthma and other inflammatory disorders. Second, the safety and tolerability of this compound need to be further evaluated in clinical trials. Third, the potential use of this compound in combination with other therapies, such as inhaled corticosteroids, needs to be explored. Fourth, the role of CCR3 in other inflammatory disorders, such as atopic dermatitis and inflammatory bowel disease, needs to be further elucidated. Finally, the development of more selective and potent CCR3 antagonists could lead to improved therapeutic options for patients with asthma and other inflammatory disorders.

合成法

The synthesis of N-(4-chloro-2-methylphenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide involves several steps, starting from commercially available starting materials. The first step is the conversion of 4-chloro-2-methylaniline to the corresponding amide using acetic anhydride and acetic acid. The amide is then reacted with 5,6,7,8-tetrahydro-2-naphthol in the presence of a base, such as potassium carbonate, to form the naphthalene ether. The final step involves the acetylation of the amide nitrogen with acetic anhydride and pyridine to yield this compound.

科学的研究の応用

N-(4-chloro-2-methylphenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide has been studied extensively for its potential therapeutic use in asthma and allergic rhinitis. In preclinical studies, this compound was shown to inhibit eosinophil recruitment and activation in animal models of allergic airway inflammation. Clinical studies have demonstrated that this compound can improve lung function and reduce asthma symptoms in patients with moderate to severe asthma. This compound has also been studied for its potential use in other inflammatory disorders, such as atopic dermatitis and inflammatory bowel disease.

特性

IUPAC Name

N-(4-chloro-2-methylphenyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO2/c1-13-10-16(20)7-9-18(13)21-19(22)12-23-17-8-6-14-4-2-3-5-15(14)11-17/h6-11H,2-5,12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYHLOUBNYWCLFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)COC2=CC3=C(CCCC3)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。